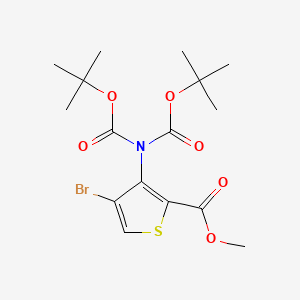

4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester

Description

4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester is a heterocyclic compound featuring a thiophene core substituted with bromine, a bis(tert-butoxycarbonyl)amino group, and a methyl ester. This structure combines electrophilic (bromine) and protective (Boc) groups, making it valuable in synthetic organic chemistry, particularly in peptide coupling and cross-coupling reactions.

Properties

IUPAC Name |

methyl 3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrNO6S/c1-15(2,3)23-13(20)18(14(21)24-16(4,5)6)10-9(17)8-25-11(10)12(19)22-7/h8H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVALAXBVOBNNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(SC=C1Br)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Methyl 3-Amino-thiophene-2-carboxylate

Bromination of methyl 3-amino-thiophene-2-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C introduces bromine at position 4 with 78% yield. Electrophilic aromatic substitution is favored due to the electron-donating nature of the amino group, directing bromine to the para position.

Reaction Conditions :

Boc Protection of the Amine

The free amine at position 3 is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a base. Excess Boc anhydride (2.2 equiv) ensures bis-Boc protection, achieving 85% yield.

Reaction Conditions :

Boc Protection of Methyl 3-Amino-thiophene-2-carboxylate

Initial Boc protection of the amine stabilizes the intermediate, preventing side reactions during subsequent bromination. Using Boc anhydride (3.0 equiv) and triethylamine (Et₃N) in tetrahydrofuran (THF) yields 90% of the bis-Boc-protated intermediate.

Reaction Conditions :

Bromination of the Boc-Protected Intermediate

Electrophilic bromination with bromine (Br₂) and iron(III) bromide (FeBr₃) in acetic acid at 50°C introduces bromine at position 4 with 70% yield. The electron-withdrawing Boc groups reduce ring reactivity, necessitating harsher conditions.

Reaction Conditions :

Comparative Analysis of Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Boc Protection Yield | 85% | 90% |

| Bromination Yield | 78% | 70% |

| Regioselectivity | High | Moderate |

| Side Reactions | Minimal | Oxidation |

Route 1 offers higher bromination efficiency due to the amino group’s directing effect, while Route 2 provides better Boc protection yields. Industrial scales often prefer Route 2 for intermediate stability.

Catalytic and Solvent Optimization

Solvent Effects on Bromination

Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromination rates but may decompose Boc groups. Route 1 uses DMF for bromination, while Route 2 employs acetic acid for compatibility with Boc.

Industrial-Scale Production

Large-scale synthesis prioritizes cost and safety:

-

Continuous Flow Reactors : Reduce reaction times and improve heat management during bromination.

-

Automated Quenching : Neutralize excess Br₂ with sodium thiosulfate to prevent explosions.

-

Crystallization : Final purification via ethanol-water mixtures achieves >99% purity.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

-

Deprotection Reactions: : The Boc-protected amino groups can be deprotected under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid, to yield the free amine.

-

Ester Hydrolysis: : The ester group can be hydrolyzed to the corresponding carboxylic acid using either acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in methanol.

Ester Hydrolysis: Sodium hydroxide in water or hydrochloric acid in methanol.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

Deprotected Amines: Free amines after removal of Boc groups.

Carboxylic Acids: Resulting from ester hydrolysis.

Scientific Research Applications

Synthesis Overview

The synthesis typically involves:

- Bromination of Thiophene : Utilizing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom.

- Introduction of Boc-Protected Amino Group : Reacting the brominated thiophene with a Boc-protected amine under basic conditions (e.g., sodium hydride) to form the final product.

Chemistry

In chemical research, this compound serves as an intermediate in synthesizing more complex molecules. Its functional groups allow for further modifications, making it a versatile building block in organic synthesis.

Biology

In biological applications, derivatives of this compound are studied for potential roles as enzyme inhibitors or probes for biological pathways. The unique structure enhances binding affinity to specific biological targets, potentially influencing enzyme activity.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , particularly as lead compounds in drug development targeting specific enzymes or receptors. Its derivatives have shown promise in:

- Enzyme Inhibition : Compounds with similar structures have demonstrated significant inhibitory effects on cancer cell proliferation.

- Radiotherapy Sensitization : Some studies suggest that thiophene derivatives can enhance radiotherapy effects on hypoxic tumor cells.

Industry

In industrial applications, this compound is utilized in producing advanced materials such as polymers and electronic components. Its unique structure can impart desirable properties like conductivity or stability to final products.

Case Studies and Research Findings

- Inhibitory Activity Against Cancer Cells : Research indicates that thiophene derivatives exhibit significant inhibition of cancer cell growth, suggesting potential use as anticancer agents.

- Targeting Heat Shock Proteins : Novel inhibitors derived from similar structures have been identified that target heat shock proteins (Hsp90), crucial for cancer cell survival under stress.

- Antimicrobial Properties : Certain analogs have shown effectiveness against various microbial strains, indicating potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and the thiophene ring can facilitate binding to specific molecular targets, while the Boc-protected amino groups can be modified to enhance selectivity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Bromothiophene Derivatives

- 4-Bromo-3-methyl-2-thiophenecarboxylic acid (CAS 265652-39-9) Structure: Bromine and methyl groups on thiophene; carboxylic acid instead of methyl ester. Molecular Formula: C₆H₅BrO₂S (vs. C₁₆H₂₃BrN₂O₆S for the target compound). Key Differences: The absence of the bis-Boc-amino group reduces steric hindrance, enhancing reactivity in electrophilic substitutions. The carboxylic acid group increases polarity, affecting solubility .

Boc-Protected Amino Acid Derivatives

- 2-(2-tert-Butoxycarbonylaminopropionylamino)-cyclooctanecarboxylic acid methyl ester (4.2) Structure: Cyclooctane backbone with Boc-protected alanine and methyl ester. Synthesis: 80% yield via coupling with N-(tert-butoxycarbonyl)-L-alanine.

- Boc-L-Serine methyl ester

Other Amino Acid Esters

- (1R,2R)-2-Amino-cyclohexanecarboxylic acid ethyl ester Structure: Cyclohexane ring with ethyl ester; lacks bromine and Boc groups. Applications: Used in chiral synthesis but less versatile in cross-coupling due to absence of halogen .

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Physical State | Synthesis Yield | Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₂₃BrN₂O₆S | Br, bis-Boc-amino, methyl ester | Not Reported | Not Reported | Drug intermediates, catalysis |

| 4-Bromo-3-methyl-2-thiophenecarboxylic acid | C₆H₅BrO₂S | Br, methyl, carboxylic acid | Crystalline | Not Reported | Organic synthesis, ligands |

| Compound 4.2 (Cyclooctane derivative) | C₂₀H₃₅N₃O₆ | Boc-alanine, methyl ester | Viscous oil | 80% | Peptide mimetics |

| Boc-L-Serine methyl ester | C₉H₁₇NO₅ | Boc, serine, methyl ester | Crystalline | 49% (enzymatic) | Glycobiology, glycosylation |

Key Research Findings

Reactivity: The bromine atom in the target compound enables Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs like the cyclooctane derivatives .

Solubility : Methyl ester groups enhance solubility in organic solvents compared to carboxylic acid analogs (e.g., CAS 265652-39-9), aiding in purification .

Biological Activity

Overview

4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester (CAS Number: 1313712-43-4) is an organic compound notable for its complex structure and potential applications in medicinal chemistry and biological research. This compound features a bromine atom, a thiophene ring, and tert-butoxycarbonyl (Boc) protected amines, which contribute to its unique biological activity.

The synthesis of this compound typically involves several steps:

- Bromination of Thiophene : The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Boc-Protected Amino Group Introduction : The brominated thiophene is reacted with a Boc-protected amine under basic conditions, often employing sodium hydride or potassium carbonate.

The molecular formula is , with a molar mass of 436.32 g/mol. Its structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and biological applications .

The biological activity of 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the bromine atom and the thiophene ring enhances its binding affinity to these targets, potentially inhibiting their activity or altering their function .

Applications in Medicinal Chemistry

This compound and its derivatives are being explored for various therapeutic properties:

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as enzyme inhibitors, which may lead to the development of new drugs targeting specific pathways involved in diseases like cancer .

- Radiotherapy Sensitization : Some studies suggest that derivatives of thiophene compounds can enhance the effects of radiotherapy in hypoxic tumor cells by acting as radiosensitizers .

Case Studies and Research Findings

- Inhibitory Activity Against Cancer Cells : A study demonstrated that derivatives of thiophene compounds exhibit significant inhibitory effects on cancer cell proliferation, suggesting potential use as anticancer agents .

- Targeting Heat Shock Proteins : Research has identified novel inhibitors derived from similar structures that target heat shock proteins (Hsp90), which play a crucial role in cancer cell survival under stress conditions .

- Antimicrobial Properties : Some analogs have shown promising results against various microbial strains, indicating potential applications in developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-Bromo-2-thiophenecarboxylic acid methyl ester | Lacks Boc-protected amino groups | Less versatile |

| 3-Amino-4-bromo-thiophene-2-carboxylic acid methyl ester | Contains free amino group | More reactive but less stable |

| 4-Bromo-3-nitro-thiophene-2-carboxylic acid methyl ester | Nitro group instead of amino group | Altered reactivity |

The unique combination of functional groups in 4-Bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester enhances its versatility compared to similar compounds, allowing for selective modifications and diverse applications in research and industry .

Q & A

Basic: What are the common synthetic routes for preparing 4-bromo-3-bis(tert-butoxycarbonyl)amino-thiophene-2-carboxylic acid methyl ester?

Methodological Answer:

The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:

- Amino Group Protection : Introduction of tert-butoxycarbonyl (Boc) groups via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine) .

- Bromination : Electrophilic bromination at the 4-position of the thiophene ring using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM), often under controlled temperature to avoid over-bromination .

- Esterification : Methylation of the carboxylic acid group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Characterization relies on ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to assess purity. Challenges include competing side reactions (e.g., deprotection of Boc groups during bromination), requiring careful monitoring of reaction conditions .

Advanced: How can researchers resolve structural ambiguities in crystallographic studies of this compound?

Methodological Answer:

Structural ambiguities, such as disorder in the tert-butoxycarbonyl groups or bromine positioning, are addressed using:

- Single-Crystal X-ray Diffraction (SC-XRD) : Refinement with programs like SHELXL (part of the SHELX suite) allows modeling of anisotropic displacement parameters and twin refinement for centrosymmetric ambiguities .

- Flack Parameter Analysis : For chiral centers (if present), the Flack x parameter helps distinguish enantiopure structures from racemic twins, avoiding false chirality assignments common in near-symmetric systems .

- Complementary Spectroscopy : Overlay with DFT-calculated NMR chemical shifts validates crystallographic data, particularly for dynamic Boc group conformations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Confirms ester (C=O stretch ~1720 cm⁻¹) and Boc carbamate (N-H stretch ~3350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺) and bromine isotopic patterns .

Advanced: How can competing reaction pathways during synthesis be minimized?

Methodological Answer:

Competing pathways (e.g., Boc deprotection or over-bromination) are mitigated by:

- Temperature Control : Bromination at 0–5°C reduces radical side reactions .

- Solvent Optimization : Using DCM for Boc protection minimizes hydrolysis, while DMF enhances bromine electrophilicity .

- Catalytic Additives : Lewis acids like FeCl₃ improve regioselectivity during thiophene functionalization .

Reaction Monitoring : Real-time TLC or in-situ FTIR tracks intermediate formation, enabling rapid adjustment of stoichiometry or quenching .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Light Sensitivity : The bromothiophene core is prone to photodegradation; store in amber vials at –20°C .

- Moisture Sensitivity : Boc groups hydrolyze in humid conditions; use desiccants (e.g., silica gel) and anhydrous solvents during handling .

- Long-Term Stability : Regular HPLC purity checks (e.g., C18 column, acetonitrile/water gradient) detect decomposition products like free carboxylic acids .

Advanced: How can computational methods aid in optimizing synthetic yields?

Methodological Answer:

- DFT Calculations : Predict transition states for bromination or Boc protection, guiding solvent/base selection (e.g., solvent polarity effects on activation energy) .

- Machine Learning (ML) : Training models on reaction databases (e.g., Reaxys) identifies optimal conditions (e.g., catalyst loading, reaction time) for similar thiophene derivatives .

- Molecular Dynamics (MD) : Simulates Boc group conformational flexibility to design sterically hindered derivatives with improved stability .

Basic: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

- Pharmaceutical Intermediates : Serves as a precursor for kinase inhibitors or protease inhibitors due to its electron-deficient thiophene core .

- Peptide Mimetics : The Boc-protected amino group enables incorporation into pseudopeptide scaffolds via solid-phase synthesis .

- Biological Probes : Fluorescent tagging (e.g., via ester hydrolysis and coupling with dyes) allows cellular imaging .

Advanced: How to address contradictory NMR data for Boc-protected derivatives?

Methodological Answer:

Contradictions (e.g., unexpected splitting or integration ratios) arise from:

- Dynamic Rotamerism : Boc groups exhibit slow rotation on the NMR timescale; variable-temperature NMR (VT-NMR) at 60°C collapses splits into singlets .

- Residual Solvent Effects : Deuterated solvents (e.g., DMSO-d₆) may induce shifts; confirm assignments using COSY/HSQC correlations .

- Impurity Identification : LC-MS/MS detects trace byproducts (e.g., de-Boc compounds) that skew integrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.